One of the most studied aspects of Vescalagin is its potential role as an antioxidant. In vitro studies have shown that Vescalagin exhibits free radical scavenging activity, which could help protect cells from oxidative damage. This property makes Vescalagin a potential candidate for research into age-related diseases and other conditions associated with oxidative stress.
Vescalagin has also been shown to possess anti-inflammatory properties in some scientific studies. Research suggests that Vescalagin may help reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response []. This finding warrants further investigation into the potential therapeutic applications of Vescalagin for inflammatory diseases.
Vescalagin, also referred to as vescalene or castalagin, is a hydrolyzable tannin predominantly found in oak and chestnut wood. It belongs to a class of organic compounds characterized by complex polyphenolic structures. Vescalagin is derived from the biosynthesis of galloyl units linked to various carbohydrate and phenolic units, forming part of a larger family of ellagitannins. Its structure is identified as 1,2,3,5-nonahydroxytriphenoyl-4,6-hexahydroxydiphenoyl-glucose, and it is notable for its weak basicity and neutral pH characteristics .
Vescalagin undergoes various chemical transformations, particularly during the aging process in oak barrels. It can be oxidized by polyphenol oxidase enzymes, leading to the formation of catechin o-quinones. These reactions are crucial in the development of flavors and colors in wines . Additionally, vescalagin can polymerize to form dimers such as roburin A and roburin D, and it can also yield derivatives like 33-carboxy-33-deoxyvescalagin through hydrolysis .
Research indicates that vescalagin exhibits significant biological activities. It has been shown to possess antioxidant properties, which may contribute to its potential health benefits. Furthermore, vescalagin and its derivatives are recognized as potent inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair processes . This inhibition could have implications in cancer treatment and other therapeutic applications.
Vescalagin is synthesized naturally within plants through a series of biochemical pathways involving the conversion of 1,2,3,4,6-pentagalloyl-glucose. This process includes oxidative dehydrogenation steps that yield various ellagitannins . In laboratory settings, vescalagin can be extracted from oak wood using solvents like ethanol or methanol during the production of wine or other alcoholic beverages .
Vescalagin has several applications across different fields:
Studies have shown that vescalagin interacts with various biomolecules. For instance, it forms complexes with flavonoids and anthocyanins, which can enhance the stability and efficacy of these compounds in food systems . Furthermore, its interaction with catechins during wine aging leads to the formation of new flavono-ellagitannin compounds like acutissimin A .
Several compounds share structural similarities with vescalagin. Here are some notable examples:
Compound Name | Structure Type | Source | Unique Features |
---|---|---|---|
Castalagin | Hydrolyzable Tannin | Oak & Chestnut Wood | Diastereomer of vescalagin; significant in wine aging |
Tellimagrandin II | Ellagitannin | Various Plants | Precursor in the biosynthetic pathway leading to vescalagin |
Casuarictin | Hydrolyzable Tannin | Oak Wood | Forms from pentagalloyl-glucose; structurally related |
Roburin A | Dimeric Ellagitannin | Oak Wood | Polymerization product of vescalagin; contributes to wine flavor |
Vescalagin's uniqueness lies in its specific structural configuration and its prominent role in the flavor development during wine aging processes. Its interactions with other polyphenols also distinguish it from similar compounds by enhancing their stability and bioactivity .
Carbon-13 nuclear magnetic resonance spectroscopy has provided complementary structural information to proton nuclear magnetic resonance studies. The carbon-13 nuclear magnetic resonance spectrum of vescalagin shows characteristic signals for the various carbon environments within the molecule [3].
The carbonyl carbons of the ester groups typically appear in the range of δ 164-170 parts per million, while the aromatic carbons appear in the range of δ 107-148 parts per million. The glucose carbons appear in the range of δ 65-75 parts per million, with specific chemical shifts providing information about the substitution pattern and stereochemistry [4].
Density functional theory calculations have been employed to support the nuclear magnetic resonance spectroscopic assignments. These computational studies have provided theoretical predictions of both proton and carbon-13 chemical shifts, which have been compared with experimental values to validate structural assignments [3].
Nuclear magnetic resonance spectroscopy has been crucial for determining the stereochemistry of the C-glycosidic linkage in vescalagin. The coupling constants and chemical shifts of the glucose protons provide information about the conformation and stereochemistry of the glucose ring [5].
The stereochemistry of the triphenoyl moiety has been subject to revision based on computational nuclear magnetic resonance studies. Initial assignments suggested an (S,S) configuration, but subsequent density functional theory calculations of nuclear magnetic resonance chemical shifts revealed that the (S,R) configuration was more consistent with experimental observations [5].
Mass spectrometry has proven to be an indispensable analytical technique for the characterization of vescalagin, providing molecular weight information, fragmentation patterns, and structural confirmation through various ionization methods.
Electrospray ionization mass spectrometry has been the primary ionization technique employed for vescalagin analysis due to its ability to generate intact molecular ions from this polar, high-molecular-weight compound. The electrospray ionization mass spectrum of vescalagin displays characteristic molecular ion peaks that confirm its molecular formula C41H26O26 (molecular weight 934.6 g/mol) [1].
The positive ion electrospray mass spectrum of vescalagin shows the protonated molecular ion [M+H]+ at m/z 935, which represents the base peak in the spectrum. Additional adduct ions are observed, including the sodium adduct [M+Na]+ at m/z 957 and the potassium adduct [M+K]+ at m/z 973 [1]. These adduct ions provide confirmation of the molecular weight and are commonly observed for compounds containing multiple hydroxyl groups.
Ion Type | m/z Value | Intensity | Assignment |
---|---|---|---|
[M+H]+ | 935 | 100% | Molecular ion |
[M+Na]+ | 957 | Medium | Sodium adduct |
[M+K]+ | 973 | Low | Potassium adduct |
Fragment | 631 | High | Loss of ellagic acid |
Fragment | 613 | Medium | Loss of H2O + ellagic acid |
Fragment | 301 | High | Ellagic acid fragment |
Tandem mass spectrometry has been employed to elucidate the fragmentation pathways of vescalagin and to distinguish it from its stereoisomer castalagin. The collision-induced dissociation of the protonated molecular ion yields characteristic fragment ions that provide structural information [6].
The major fragmentation pathway involves the loss of an ellagic acid residue (m/z 302) from the molecular ion, resulting in a fragment ion at m/z 631. This fragmentation is characteristic of ellagitannins and reflects the presence of the hexahydroxydiphenoyl groups that can undergo oxidative cleavage to form ellagic acid [6].
Further fragmentation produces ions at m/z 613, corresponding to the loss of water in addition to the ellagic acid residue. The presence of an ellagic acid fragment ion at m/z 301 provides additional confirmation of the ellagitannin structure [6].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been employed for the analysis of vescalagin and related ellagitannins. This technique is particularly useful for the analysis of high-molecular-weight compounds and can provide accurate molecular weight determinations [4].
The matrix-assisted laser desorption/ionization mass spectrum of vescalagin typically shows the sodium adduct [M+Na]+ as the predominant ion, which is characteristic of this ionization method for polyphenolic compounds. The technique has been particularly valuable for the analysis of reaction products and degradation studies of vescalagin [4].
High-resolution mass spectrometry has been employed to determine the exact molecular formula of vescalagin and to distinguish it from other isomeric ellagitannins. The high-resolution mass spectrometric analysis provides mass accuracy sufficient to confirm the molecular formula C41H26O26 [7].
The exact mass determination has been crucial for distinguishing vescalagin from other ellagitannins with similar molecular weights and for confirming the presence of specific structural features through accurate mass measurements of fragment ions [7].
Infrared and ultraviolet-visible spectroscopy have provided complementary information about the functional groups and electronic properties of vescalagin, supporting structural assignments and providing analytical methods for quantification.
Infrared spectroscopy has been employed to identify the functional groups present in vescalagin and to provide information about hydrogen bonding patterns. The infrared spectrum of vescalagin displays characteristic absorption bands that are diagnostic for ellagitannin structures [8].
The broad, strong absorption band in the region of 3394 cm⁻¹ is attributed to the stretching vibrations of the numerous hydroxyl groups present in the molecule. This band is characteristic of extensively hydrogen-bonded phenolic and alcoholic hydroxyl groups [4].
The carbonyl stretching vibration appears as a strong band at 1731 cm⁻¹, characteristic of ester carbonyl groups. This band confirms the presence of the ester linkages between the phenolic acyl groups and the glucose core [4].
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
3394 | O-H stretch | Broad, strong |
1731 | C=O stretch (ester) | Strong |
1612 | C=C aromatic | Medium |
1450 | C-H bend | Medium |
1311 | C-O stretch | Medium |
1108 | C-O stretch | Medium |
The aromatic C=C stretching vibrations appear at 1612 cm⁻¹, confirming the presence of the aromatic rings in the hexahydroxydiphenoyl and nonahydroxytriphenoyl groups. Additional bands at 1450 cm⁻¹ (C-H bending) and 1311 and 1108 cm⁻¹ (C-O stretching) provide further confirmation of the molecular structure [4].
Attenuated total reflectance Fourier transform infrared spectroscopy has been employed for the rapid characterization of vescalagin and related ellagitannins. This technique has been particularly valuable for the analysis of commercial tannin extracts and for quality control applications [8].
The attenuated total reflectance infrared spectrum of vescalagin shows similar characteristics to the transmission infrared spectrum, with the advantage of requiring minimal sample preparation. The technique has been used in conjunction with multivariate analysis for the identification and classification of different ellagitannin species [8].
Ultraviolet-visible spectroscopy has provided information about the electronic transitions in vescalagin and has been employed for quantitative analysis and structural characterization. The ultraviolet-visible spectrum of vescalagin displays characteristic absorption bands that are diagnostic for ellagitannin structures [8].
The most prominent absorption band appears at 230 nm with a log ε value of 4.80, which is characteristic of ellagitannins and reflects the π→π* transitions of the conjugated aromatic system. This band has been used as a diagnostic feature for the identification of ellagitannins in complex mixtures [8].
Wavelength (nm) | Log ε | Assignment |
---|---|---|
230 | 4.8 | Ellagitannin characteristic |
280 | shoulder | Anthocyanin characteristic |
435 | - | Fluorescence excitation |
465 | - | Fluorescence emission |
A shoulder appears at approximately 280 nm, which may be attributed to additional electronic transitions within the aromatic system. The absorption profile in the ultraviolet region provides information about the degree of conjugation and the electronic properties of the molecule [8].
Fluorescence spectroscopy has been employed to study the photophysical properties of vescalagin and to develop analytical methods for its detection and quantification. The fluorescence spectrum of vescalagin shows characteristic excitation and emission wavelengths that can be used for analytical purposes [1].
The fluorescence excitation spectrum shows a maximum at 435 nm, while the emission spectrum displays a maximum at 465 nm. These wavelengths are characteristic of the polyphenolic structure and can be used for selective detection of vescalagin in complex mixtures [1].
Three-dimensional fluorescence spectroscopy has been employed to provide more detailed information about the fluorescence properties of vescalagin. The three-dimensional fluorescence spectrum provides information about the various fluorophoric centers within the molecule and their relative intensities [1].
X-ray crystallography studies on vescalagin have been limited due to the challenges associated with obtaining suitable single crystals of this complex polyphenolic compound. However, X-ray diffraction studies have been conducted on related ellagitannins and have provided important structural information.
The crystallization of vescalagin presents significant challenges due to its high polarity, numerous hydroxyl groups, and tendency to form amorphous solids. The compound's ability to form extensive hydrogen bonding networks can lead to the formation of poorly ordered crystals that are not suitable for X-ray diffraction studies [9].
The molecular flexibility of vescalagin, particularly around the ester linkages and the glucose ring, can contribute to disorder in the crystal lattice. This disorder can make it difficult to obtain high-quality diffraction data necessary for accurate structure determination [9].
While vescalagin itself has not been successfully crystallized for X-ray analysis, crystal structures of related ellagitannins have provided valuable insights into the structural features of this class of compounds. The crystal structure of geraniin, which contains a similar hexahydroxydiphenoyl group, has been determined and provides information about the conformation and hydrogen bonding patterns in ellagitannins [9].
The crystal structure of geraniin confirmed the hemiacetal structure with a six-membered ring (structure 39-I) and provided detailed information about the stereochemistry and conformation of the molecule. This structural information has been valuable for understanding the three-dimensional structure of related ellagitannins, including vescalagin [9].
In the absence of experimental crystal structures, computational methods have been employed to predict the solid-state structure of vescalagin. Molecular mechanics and density functional theory calculations have been used to explore possible crystal packing arrangements and to predict the most stable conformations [10].
These computational studies have provided insights into the hydrogen bonding patterns and intermolecular interactions that may be present in the solid state. The calculations have also been used to predict the infrared and nuclear magnetic resonance spectra of vescalagin in the solid state, which can be compared with experimental observations [10].
X-ray crystallography studies of related compounds have provided information about the conformational preferences of the glucose ring and the phenolic acyl groups in ellagitannins. These studies have shown that the glucose ring typically adopts a chair conformation, and the phenolic groups can adopt various orientations depending on the specific substitution pattern [9].
The stereochemistry of the C-glycosidic linkage has been confirmed through X-ray crystallography of related compounds, providing validation for the stereochemical assignments made through nuclear magnetic resonance spectroscopy and computational studies [9].